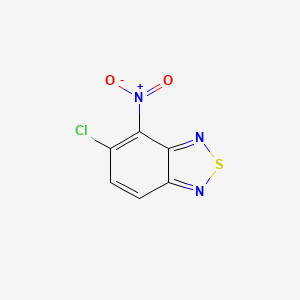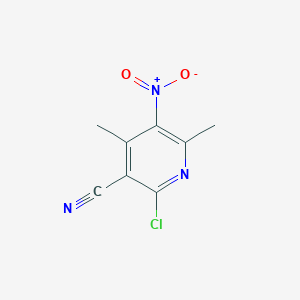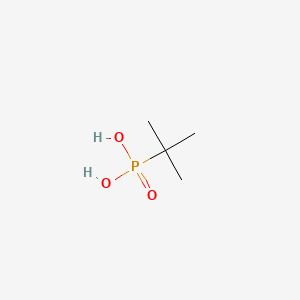
3-Chloropyrazine 1-oxide
Vue d'ensemble
Description
3-Chloropyrazine 1-oxide (CAS Number: 6863-76-9) is a nitrogen-containing heterocyclic compound. Its molecular formula is C₄H₃ClN₂O , and it has a molecular weight of 130.53 g/mol . The IUPAC name for this compound is This compound . It contains both pyrrole and pyrazine rings, making it an interesting scaffold for various biological activities .
Physical and Chemical Properties Analysis
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include compounds like 3-chloropyrazine 1-oxide, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that the compound is stable under normal shipping temperatures .
Analyse Biochimique
Biochemical Properties
3-Chloropyrazine 1-oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the oxidative metabolism of other compounds. Additionally, this compound has been shown to interact with certain kinases, potentially affecting phosphorylation processes and signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound has been observed to impact cellular metabolism, potentially altering the balance between anabolic and catabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. For instance, its interaction with cytochrome P450 enzymes can result in the modulation of enzyme activity, thereby influencing the metabolism of other substrates. Additionally, this compound may affect gene expression by binding to transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its impact on gene expression and enzyme activity. These effects are consistent over extended periods, indicating the compound’s potential for long-term biochemical studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been identified, with specific dosages required to elicit significant biochemical responses. These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation of organic substrates. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites. Additionally, this compound may affect the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and solubility. Studies have shown that this compound can accumulate in certain tissues, potentially leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
Propriétés
IUPAC Name |
3-chloro-1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJTHXSPXEBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321769 | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-76-9 | |
| Record name | Pyrazine, 2-chloro-, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6863-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reactivity of 3-chloropyrazine 1-oxide with alkynes in the presence of palladium catalysts?
A1: Research has shown that this compound (1) reacts with alkynes like 1-hexyne (2a) in the presence of a palladium catalyst, tetrakis(triphenylphosphine)-palladium(O), and potassium acetate in DMF. Interestingly, this reaction yields two products: the expected 3-(1-hexynyl)pyrazine 1-oxide (3a) and a novel compound, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide (4a) []. The formation of 4a is attributed to the codimerization of 3a with another molecule of 1-hexyne. This finding highlights the potential of this compound to participate in complex reactions, leading to the formation of unique and potentially valuable pyrazine derivatives.
Q2: Can the regioselectivity of reactions involving this compound be controlled?
A2: Yes, studies indicate that the regioselectivity of reactions with 3-substituted pyrazine 1-oxides, including this compound, can be influenced by the choice of reagents []. When reacted with phosphoryl chloride in the presence of an amine, 3-substituted 2-chloropyrazines are primarily formed. Conversely, using chloroacetyl chloride instead of phosphoryl chloride favors the formation of 6-substituted 2-chloropyrazines. This control over regioselectivity is particularly useful in synthetic chemistry, allowing for the targeted synthesis of specific pyrazine isomers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)













